Lipophilicity vs. Branched Alkoxy Isomers
The computed XLogP3 value for 4‑butoxybutane‑1‑sulfonyl chloride is 1.9, which positions it as less lipophilic than the branched sec‑butoxy isomer (SlogP 3.85 or higher) and the 2‑(propoxymethyl) regioisomer (logP 2.07–4.22 range across databases) [1][2]. The linear n‑butoxy chain provides a controlled, predictable lipophilicity that is desirable when excessive logP would compromise aqueous solubility or promote non‑specific protein binding in medicinal chemistry campaigns. In contrast, the tert‑butoxy analog (XLogP3 1.9) shares the same computed XLogP3 value, but the steric encumbrance of the tert‑butyl group differentiates its reactivity profile (see Evidence Item 3) [1].
| Evidence Dimension | Lipophilicity (XLogP3 / SlogP / logP) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 (4-butoxybutane-1-sulfonyl chloride) |
| Comparator Or Baseline | 4-(tert-butoxy)butane-1-sulfonyl chloride: XLogP3 = 1.9; 4-(sec-butoxy)butane-1-sulfonyl chloride: SlogP = 3.85; 2-(propoxymethyl)butane-1-sulfonyl chloride: logP = 2.07–4.22 |
| Quantified Difference | Target is 1.95–2.32 logP units lower than sec-butoxy and propoxymethyl analogs (using lower-bound propoxymethyl value) |
| Conditions | Computed values from PubChem XLogP3, MMsINC SlogP, and ChemExper databases; not experimentally measured |
Why This Matters
A lower, controlled logP (~1.9) predicts better aqueous solubility and reduced non-specific binding compared to the sec-butoxy analog (SlogP 3.85), making the target compound preferable for lead-like sulfonamide libraries where Lipinski compliance is critical.
- [1] Kuujia. 4-(Tert-butoxy)butane-1-sulfonyl chloride (CAS 1342203-40-0): 疎水性パラメータ計算基準値(XlogP): 1.9. https://ja.kuujia.com/cas-1342203-40-0.html View Source
- [2] MMsINC Database. 4-(Sec-butoxy)butane-1-sulfonyl chloride: SlogP = 3.8507. https://mms.dsfarm.unipd.it View Source
